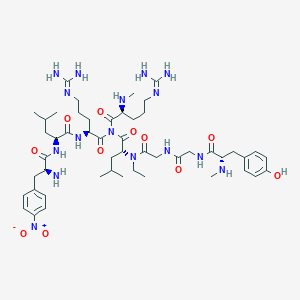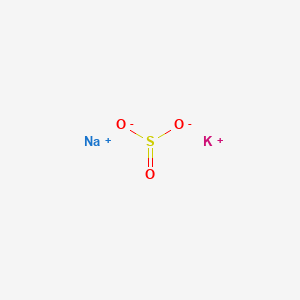
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has various applications in scientific research.
Mechanism Of Action
The mechanism of action of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- involves its ability to bind to metal ions, particularly zinc ions. The compound acts as a fluorescent probe by emitting a characteristic fluorescence signal upon binding to zinc ions. This property has been exploited in various biochemical and physiological studies.
Biochemical And Physiological Effects
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has been shown to have various biochemical and physiological effects. The compound has been used to study the role of zinc ions in various biological processes, including cell signaling, gene expression, and enzymatic activity. Additionally, this compound has been used to study the effects of zinc deficiency on cellular and physiological processes.
Advantages And Limitations For Lab Experiments
The advantages of using 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- in lab experiments include its high selectivity for zinc ions, its ability to detect zinc ions in a wide range of biological samples, and its compatibility with various imaging techniques. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for its detection.
Future Directions
There are several future directions for the use of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- in scientific research. These include the development of new fluorescent probes based on this compound for the detection of other metal ions, the use of this compound in the development of new drugs and therapies, and the exploration of its potential applications in fields such as nanotechnology and materials science.
Conclusion:
In conclusion, 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a unique chemical compound that has been extensively used in scientific research for its fluorescent properties and its ability to bind to zinc ions. This compound has various applications in biochemical and physiological studies and has potential future directions in the development of new fluorescent probes, drugs, and materials.
Synthesis Methods
The synthesis of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a multi-step process that involves the reaction of naphthalene with maleic anhydride, followed by the reduction of the resulting product using sodium borohydride. The final product is then treated with methyl iodide to obtain the desired compound.
Scientific Research Applications
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, particularly zinc ions. This compound has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of other organic compounds.
properties
CAS RN |
100393-39-3 |
|---|---|
Product Name |
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- |
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO2/c1-14-12(15)10-7-6-8-4-2-3-5-9(8)11(10)13(14)16/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
HRUISRITVIGERK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
Canonical SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
synonyms |
1,2-NAPHTHALENEDICARBOXIMIDE, 1,2,3,4-TETRAHYDRO-N-METHYL- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)



![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

